molecular formula C17H13ClN2O2S B2885547 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone CAS No. 339108-35-9

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone

Cat. No.: B2885547
CAS No.: 339108-35-9
M. Wt: 344.81
InChI Key: RQWXMGPRMFCEPK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone is a chemical compound with the molecular formula C17H13ClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-methyl-4-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(17(20-12)13-5-3-2-4-6-13)23(21,22)15-9-7-14(18)8-10-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWXMGPRMFCEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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